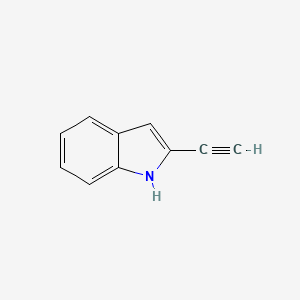

2-Ethynyl-1H-indole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

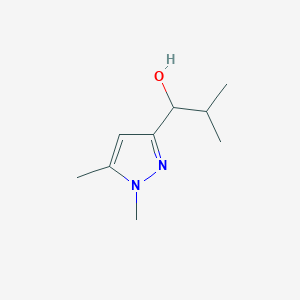

“2-Ethynyl-1H-indole” is a derivative of indole . Indole is an important heterocyclic system that provides the skeleton to many synthetic and natural compounds . It is also known as benzopyrrole which contains a benzenoid nucleus and has 10 π-electrons .

Synthesis Analysis

Indole derivatives can be synthesized through various methods. For instance, one approach for the preparation of polysubstituted indole-2-carbonitriles involves a cross-coupling reaction of compounds 1-(but-2-ynyl)-1H-indole-2-carbonitriles and 1-benzyl-3-iodo-1H-indole-2-carbonitriles . Another method involves the Sonogashira, Suzuki–Miyaura, Stille and Heck cross-couplings .

Molecular Structure Analysis

The molecular structure of indole derivatives can be analyzed using techniques such as one-dimensional and two-dimensional 1H, 13C, and 15N NMR spectra . The chemical shifts of 1H, 13C, and 15N nuclei can be determined, as well as the spin-spin coupling constants of 15N nucleus .

Chemical Reactions Analysis

Indole derivatives show reactivity with iodine at position 3, which was studied using cross-coupling reactions . The Sonogashira, Suzuki–Miyaura, Stille and Heck cross-couplings afforded a variety of di-, tri- and tetra-substituted indole-2-carbonitriles .

Physical And Chemical Properties Analysis

Indole is physically crystalline and colorless in nature with specific odors . It is also known as benzopyrrole which contains a benzenoid nucleus and has 10 π-electrons .

Scientific Research Applications

Cobalt(III)-Catalyzed Synthesis

Zhang et al. (2015) describe a cobalt(III)-catalyzed C-2 selective C-H alkynylation of indoles using hypervalent iodine-alkyne reagents, leading to the efficient synthesis of C-2 alkynylated indoles including 2-ethynyl-1H-indole. This process tolerates a broad range of functional groups and offers a robust protocol for synthesizing such compounds (Zhuo-Zhuo Zhang, B. Liu, Cai‐Yun Wang, & Bing‐Feng Shi, 2015).

Ethynylation on Al2O3

Sobenina et al. (2006) conducted a study where indoles were cross-coupled with 1-benzoyl-2-bromoacetylene on Al2O3 under base and solvent-free conditions. This process yielded 3-(2-benzoylethynyl)indoles, representing the first examples of direct ethynylation of the indole nucleus (L. Sobenina, A. Demenev, A. Mikhaleva, I. Ushakov, A. M. Vasil’tsov, A. Ivanov, & B. Trofimov, 2006).

K2CO3 Catalyzed Cyclization in Water

Chen et al. (2017) explored a cyclization reaction of 2-ethynyl-N-sulfonylanilides in water, catalyzed by a small amount of K2CO3 under transition metal-free conditions. This method efficiently yields indoles, highlighting the reusability and recovery of the catalytic system (Zhi Chen, Xiaoxin Shi, Dong-Qin Ge, Zheng Jiang, Qi-Qi Jin, Huajiang Jiang, & Jia-shou Wu, 2017).

Synthesis with Benziodoxolone

Brand and Waser (2012) developed a method for synthesizing 1-[(triisopropylsilyl)ethynyl]-1λ3,2-benziodoxol-3(1H)-one and used it for the gold-catalyzed direct alkynylation of indole, demonstrating a new approach for functionalizing indoles including this compound (Jonathan P. Brand & J. Waser, 2012).

Synthesis of Carboxylated Indoles

Inamoto et al. (2012) synthesized 3-carboxylated indoles through a tandem process involving cyclization of 2-ethynylanilines followed by CO2 fixation. This metal-free method provides a novel strategy for CO2 fixation in heterocyclic chemistry (K. Inamoto, Narumi Asano, Yuka Nakamura, Misato Yonemoto, & Y. Kondo, 2012).

Palladium-Catalyzed Functionalization

Cacchi and Fabrizi (2005) explored the palladium-catalyzed reactions for synthesizing and functionalizing indoles, indicating the importance of palladium catalysis in producing various biologically active compounds including this compound derivatives (S. Cacchi & G. Fabrizi, 2005).

Facile Route to Polysubstituted Indoles

Chen et al. (2011) reported a copper-catalyzed three-component reaction of 2-ethynylaniline, sulfonyl azide, and nitroolefin. This method generates functionalized indoles, including potential HCT-116 inhibitors, under mild conditions (Zhiyuan Chen, D. Zheng, & Jie Wu, 2011).

Mechanism of Action

Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . They bind with high affinity to multiple receptors, which makes them useful in developing new therapeutic agents .

Safety and Hazards

Safety data sheets provide information about the potential hazards of indole derivatives and the necessary precautions. For instance, one should avoid breathing mist, gas or vapors, and avoid contact with skin and eyes . Protective equipment should be worn and adequate ventilation should be ensured .

Future Directions

Indole derivatives have diverse biological activities and have immense potential to be explored for newer therapeutic possibilities . The synthesis of various scaffolds of indole for screening different pharmacological activities is of interest to researchers . The development of new methods for the synthesis of indole derivatives is a promising area of research .

properties

IUPAC Name |

2-ethynyl-1H-indole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N/c1-2-9-7-8-5-3-4-6-10(8)11-9/h1,3-7,11H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYWBXQOYASJNLB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC2=CC=CC=C2N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,3-Dimethyl-1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]piperidine-2-carbonitrile](/img/structure/B2577005.png)

![2-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]-5-methyl-1,3,4-thiadiazole](/img/structure/B2577006.png)

![3-methoxy-N-[3-[2-[(3-methoxynaphthalene-2-carbonyl)amino]-1,3-thiazol-4-yl]phenyl]naphthalene-2-carboxamide](/img/structure/B2577007.png)

![1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 3,4,5-trimethoxybenzoate](/img/structure/B2577008.png)

![N-[6-(pyridin-3-yloxy)pyridin-3-yl]but-2-ynamide](/img/structure/B2577010.png)

![N-[(2-Propan-2-yloxan-4-yl)methyl]prop-2-enamide](/img/structure/B2577012.png)

![6-fluoro-N-{[2-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl]methyl}pyridine-3-carboxamide](/img/structure/B2577021.png)